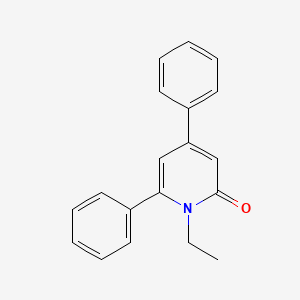

1-Ethyl-4,6-diphenyl-1,2-dihydropyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-4,6-diphenyl-1,2-dihydropyridin-2-one is a compound belonging to the dihydropyridine family. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers.

Métodos De Preparación

The synthesis of 1-Ethyl-4,6-diphenyl-1,2-dihydropyridin-2-one typically involves cycloisomerisation reactions. For instance, aziridinyl propargylic esters can be cycloisomerised using platinum (II) catalysis (10 mol% of PtCl2, 0.2 M in toluene, 100°C, 3 hours) to yield the desired dihydropyridine products in moderate to good yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

1-Ethyl-4,6-diphenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

The compound has been investigated for its potential therapeutic effects in treating various neurological disorders. Notably, it has shown promise as a therapeutic agent for conditions such as:

- Parkinson's Disease

- Multiple Sclerosis

- Epilepsy

Research indicates that derivatives of 1,2-dihydropyridine compounds can act as neuroprotective agents, helping to mitigate the effects of neurodegenerative diseases by protecting neuronal cells from damage. For example, studies have demonstrated that certain dihydropyridine derivatives exhibit significant neuroprotective properties against oxidative stress and excitotoxicity, which are common in conditions like Parkinson's disease and multiple sclerosis .

Synthetic Applications

1-Ethyl-4,6-diphenyl-1,2-dihydropyridin-2-one serves as an important building block in organic synthesis. Its structural characteristics enable it to participate in various chemical reactions:

- Synthesis of Calcium Channel Blockers : Dihydropyridines are well-known for their role as calcium channel blockers, which are crucial in treating hypertension and angina. The compound can be modified to enhance its pharmacological properties .

- Antioxidative Properties : Compounds derived from 1,2-dihydropyridines have been shown to possess antioxidative capabilities, making them candidates for developing drugs aimed at oxidative stress-related diseases .

- Insecticidal Applications : Recent studies have explored the insecticidal properties of dihydropyridine derivatives, indicating their potential use in agricultural applications to combat pest infestations .

Case Study 1: Neuroprotective Effects

A study published in 2022 focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal death. The results indicated that the compound significantly reduced cell death rates in neuronal cultures exposed to neurotoxic agents. The mechanism was attributed to its ability to scavenge free radicals and inhibit apoptotic pathways .

Case Study 2: Synthesis of Calcium Channel Blockers

In another study, researchers synthesized a series of calcium channel blockers using this compound as a precursor. The synthesized compounds were tested for their efficacy in lowering blood pressure in hypertensive animal models. The results showed that these compounds effectively reduced systolic blood pressure compared to controls .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1-Ethyl-4,6-diphenyl-1,2-dihydropyridin-2-one involves its interaction with calcium channels. By binding to these channels, it can modulate calcium ion flow, which is crucial in various physiological processes. This interaction can lead to vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs .

Comparación Con Compuestos Similares

1-Ethyl-4,6-diphenyl-1,2-dihydropyridin-2-one can be compared with other dihydropyridines such as nifedipine and amlodipine. While all these compounds share a common dihydropyridine core, this compound is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. Similar compounds include:

Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.

Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

Actividad Biológica

1-Ethyl-4,6-diphenyl-1,2-dihydropyridin-2-one (CAS No. 81668-35-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the synthesis, biological activity, and research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization processes and functional group modifications. The specific synthetic routes may vary based on the desired purity and yield.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound against various cancer cell lines. Notably, it has shown significant cytotoxicity against hematological malignancies.

| Cell Line | IC50 (µM) | Description |

|---|---|---|

| HL-60 | 0.70 ± 0.14 | Acute myeloid leukemia |

| K-562 | 1.25 ± 0.35 | Chronic myeloid leukemia |

| HEL | 1.05 ± 0.35 | Acute erythroid leukemia |

These findings suggest that the compound may inhibit cell proliferation effectively in specific leukemia models .

The precise mechanism by which this compound exerts its antitumor effects is still under investigation. However, it is hypothesized that the compound may interfere with critical cellular pathways involved in growth and survival, potentially through apoptosis induction or cell cycle arrest.

Study on Cytotoxicity

A study conducted on various derivatives of dihydropyridinone compounds indicated that modifications to the structure significantly affect their biological activity. For instance, the introduction of electron-withdrawing groups resulted in enhanced cytotoxicity against leukemia cell lines . The study also emphasized the role of structural variations in optimizing drug efficacy.

Neuroprotective Effects

In addition to its antitumor properties, there is emerging evidence suggesting that compounds related to this compound may exhibit neuroprotective effects. Research indicates potential applications in neurodegenerative diseases by preventing oxidative stress-induced neuronal damage .

Propiedades

IUPAC Name |

1-ethyl-4,6-diphenylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-2-20-18(16-11-7-4-8-12-16)13-17(14-19(20)21)15-9-5-3-6-10-15/h3-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCKWDOLWFLHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.